Ethanol, 2,2'-(chloroimino)bis-
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Overview
Description
Ethanol, 2,2’-(chloroimino)bis- is an organic compound with the molecular formula C4H10ClNO2. It is characterized by the presence of a chloroimino group attached to two ethanol molecules.
Preparation Methods
The synthesis of Ethanol, 2,2’-(chloroimino)bis- typically involves the reaction of ethanol with chloroimino compounds under controlled conditions. One common method is the reaction of ethanol with chloroform and ammonia, which results in the formation of the desired compound. The reaction conditions often include moderate temperatures and the presence of a catalyst to facilitate the process .
Industrial production methods for Ethanol, 2,2’-(chloroimino)bis- may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. These methods often employ continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Ethanol, 2,2’-(chloroimino)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. .
Reduction: Reduction reactions can convert Ethanol, 2,2’-(chloroimino)bis- into its corresponding amines.
Substitution: The chloroimino group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines .
Scientific Research Applications
Ethanol, 2,2’-(chloroimino)bis- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-(chloroimino)bis- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Ethanol, 2,2’-(chloroimino)bis- can be compared with other similar compounds, such as:
Properties
IUPAC Name |
2-[chloro(2-hydroxyethyl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2/c5-6(1-3-7)2-4-8/h7-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXWJQOGAQWZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482335 |
Source
|
Record name | Ethanol, 2,2'-(chloroimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59087-00-2 |
Source
|
Record name | Ethanol, 2,2'-(chloroimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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